

# Phellinus igniarius vs. Phellinus linteus: A Comparative Analysis of Antioxidant Activity

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## Compound of Interest

Compound Name: *Phellochin*  
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This guide provides an objective comparison of the antioxidant properties of two medicinally important fungi, *Phellinus igniarius* and *Phellinus linteus*. The information presented herein is synthesized from peer-reviewed scientific literature and is intended to be a valuable resource for research and development in the fields of pharmacology and natural product chemistry.

## Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of *Phellinus igniarius* and *Phellinus linteus* is primarily attributed to their rich composition of bioactive compounds, particularly phenolic compounds and flavonoids. Various *in vitro* assays have been employed to quantify and compare their antioxidant potential. The following tables summarize the key findings from several comparative studies.

Table 1: Bioactive Compound Content in *P. igniarius* and *P. linteus*

Bioactive Compound	Phellinus igniarius	Phellinus linteus	Extraction Method	Reference
Total Phenolics	184.80 ± 5.54 mg GAE/g	125.60 ± 3.21 mg GAE/g	95% Ethanol	
Higher Content	Lower Content	Boiling Water	[1]	
Total Flavonoids	353.30 ± 1.87 mg RE/g	210.50 ± 4.52 mg RE/g	95% Ethanol	
Higher Content	Lower Content	Boiling Water	[1]	

Note: GAE = Gallic Acid Equivalents; RE = Rutin Equivalents. Higher values indicate greater content of the respective bioactive compounds.

Table 2: Comparison of In Vitro Antioxidant Activity

Assay	Phellinus igniarius (IC50/Activity)	Phellinus linteus (IC50/Activity)	Extraction Method	Reference
DPPH Radical Scavenging	IC50: 35.12 ± 0.87 µg/mL	IC50: 28.85 ± 0.56 µg/mL	95% Ethanol	
ABTS Radical Scavenging	IC50: 19.89 ± 0.45 µg/mL	IC50: 15.42 ± 0.33 µg/mL	95% Ethanol	
SOD-Like Activity	Higher Activity	Lower Activity	Boiling Water	[1]

Note: IC50 (half maximal inhibitory concentration) is the concentration of the extract required to scavenge 50% of the free radicals. A lower IC50 value indicates stronger antioxidant activity. SOD = Superoxide Dismutase.

Based on the available data, ethanolic extracts of *Phellinus linteus* demonstrate superior free radical scavenging activity in DPPH and ABTS assays. Conversely, hot water extracts of *Phellinus igniarius* have been reported to contain higher concentrations of total phenolics and flavonoids and exhibit greater superoxide dismutase (SOD)-like activity.[1] It is important to

note that the extraction solvent and method significantly influence the yield of bioactive compounds and the resulting antioxidant activity.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative studies.

### Preparation of Mushroom Extracts

Hot Water Extraction (as described by Yang et al., 2016)<sup>[1]</sup>

- The fruiting bodies of *Phellinus igniarius* and *Phellinus linteus* were dried and ground into a fine powder.
- The mushroom powder was mixed with distilled water at a ratio of 1:20 (w/v).
- The mixture was heated to boiling and maintained for 2 hours.
- The extract was then filtered through Whatman No. 1 filter paper.
- The filtrate was lyophilized to obtain the dried hot water extract.

Ethanol Extraction (as described by Thammavong et al., 2020)

- Dried and powdered mushroom samples were macerated in 95% ethanol at a ratio of 1:10 (w/v).
- The mixture was shaken for 72 hours at room temperature.
- The extract was filtered, and the solvent was evaporated under reduced pressure using a rotary evaporator.
- The resulting crude extract was dried in a hot air oven at 40°C.

### Determination of Total Phenolic Content

- An aliquot of the mushroom extract was mixed with Folin-Ciocalteu reagent and deionized water.

- After a short incubation period, a sodium carbonate solution was added to the mixture.
- The reaction mixture was incubated in the dark at room temperature for a specified time (e.g., 90 minutes).
- The absorbance of the resulting blue color was measured spectrophotometrically at a wavelength of approximately 765 nm.
- Gallic acid was used as a standard, and the total phenolic content was expressed as mg of gallic acid equivalents per gram of dry extract (mg GAE/g).

## **DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay**

- A solution of DPPH in methanol was prepared.
- Different concentrations of the mushroom extracts were added to the DPPH solution.
- The reaction mixtures were incubated in the dark at room temperature for 30 minutes.
- The absorbance of the solutions was measured at 517 nm using a spectrophotometer.
- The percentage of DPPH radical scavenging activity was calculated using the formula: % Inhibition =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$  where  $A_{\text{control}}$  is the absorbance of the DPPH solution without the extract, and  $A_{\text{sample}}$  is the absorbance of the DPPH solution with the extract.
- The IC<sub>50</sub> value was determined from a plot of inhibition percentage against extract concentration.

## **ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay**

- The ABTS radical cation (ABTS<sup>•+</sup>) was generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

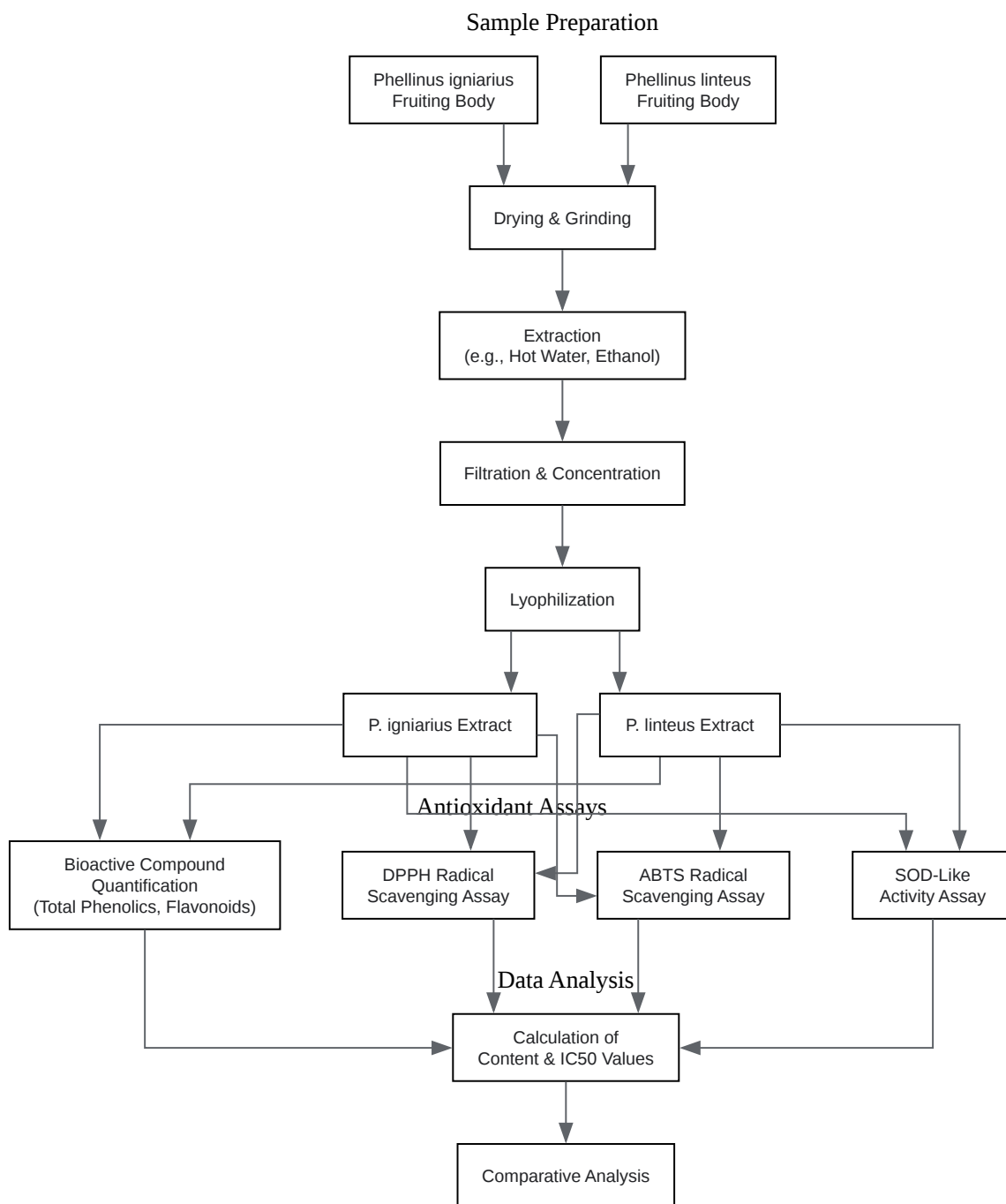
- The ABTS•+ solution was diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of  $0.70 \pm 0.02$  at 734 nm.
- Different concentrations of the mushroom extracts were allowed to react with the ABTS•+ solution.
- The absorbance was read at 734 nm after a specific incubation time (e.g., 6 minutes).
- The percentage of ABTS•+ scavenging was calculated similarly to the DPPH assay.
- The IC50 value was determined from a plot of inhibition percentage against extract concentration.

## Superoxide Dismutase (SOD)-Like Activity Assay

- The assay is based on the inhibition of nitroblue tetrazolium (NBT) reduction by superoxide radicals generated by a xanthine-xanthine oxidase system.
- The reaction mixture contained the mushroom extract, xanthine, NBT, and xanthine oxidase in a suitable buffer.
- The reaction was initiated by the addition of xanthine oxidase and incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 20 minutes).
- The reaction was stopped, and the absorbance was measured at 560 nm.
- The SOD-like activity was calculated as the percentage of inhibition of NBT reduction.

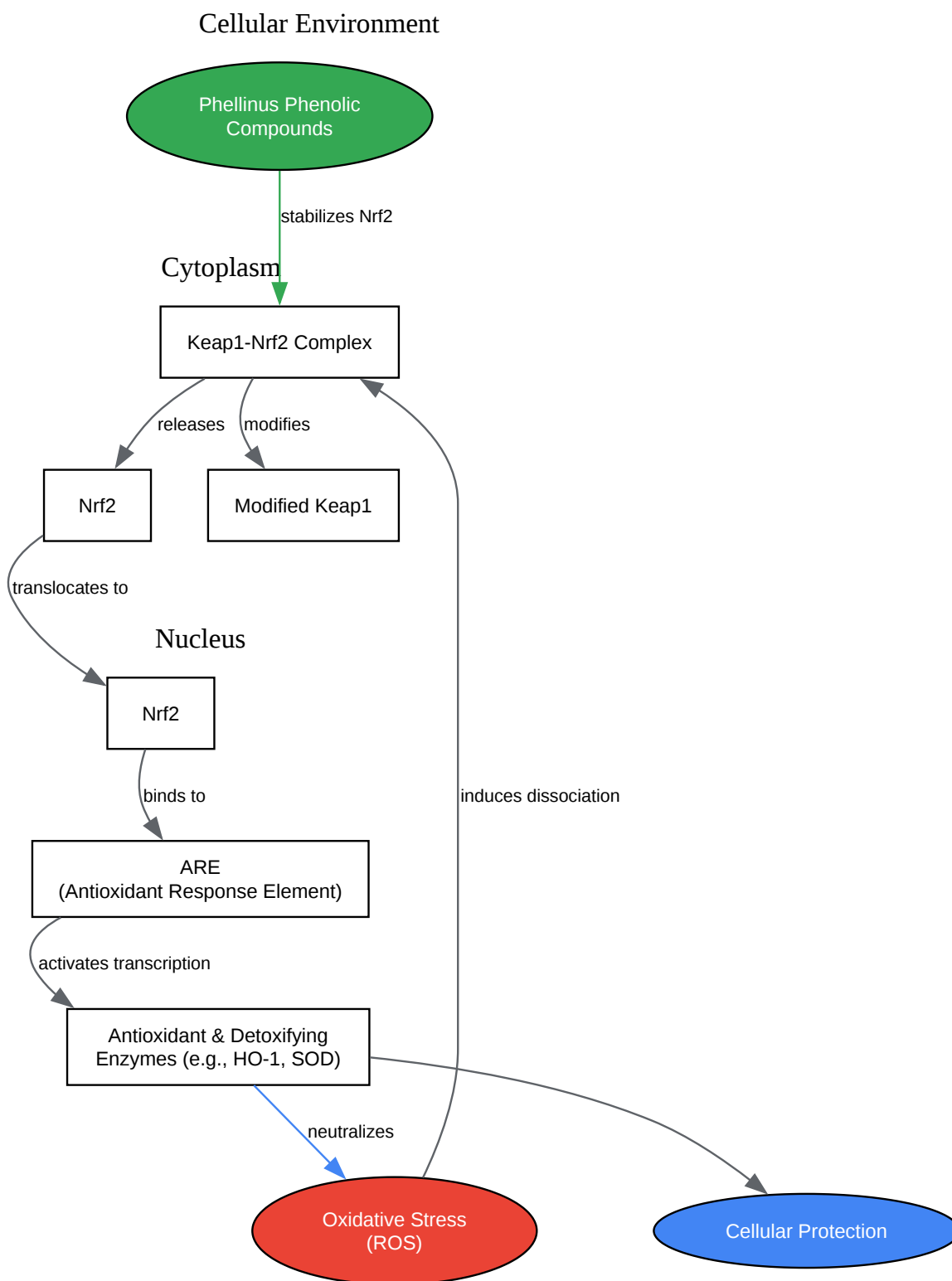
## Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for comparing antioxidant activities and a key signaling pathway involved in the antioxidant response mediated by phenolic compounds found in *Phellinus* species.



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Caption: Experimental workflow for comparing the antioxidant activity of Phellinus species.



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Caption: Nrf2-mediated antioxidant response pathway activated by phenolic compounds.

## Concluding Remarks

The comparative analysis of *Phellinus igniarius* and *Phellinus linteus* reveals that both species are potent sources of natural antioxidants. The choice between the two for specific research or drug development applications may depend on the desired outcome and the extraction method employed. Ethanolic extracts of *P. linteus* appear to be more effective as direct free radical scavengers, while hot water extracts of *P. igniarius* show promise for applications requiring the enhancement of endogenous antioxidant enzymes like SOD.[1]

The primary mechanism of action for the phenolic compounds abundant in these fungi likely involves the activation of the Nrf2 signaling pathway, which upregulates the expression of a suite of antioxidant and cytoprotective enzymes.[2][3][4] Further research is warranted to isolate and characterize the specific compounds responsible for the observed antioxidant activities and to elucidate their precise mechanisms of action in more complex biological systems.

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